Cas no 36078-89-4 ([4-(1H-benzimidazol-2-yl)phenyl]methanamine)

[4-(1H-benzimidazol-2-yl)phenyl]methanamine structure
36078-89-4 structure
Product Name:[4-(1H-benzimidazol-2-yl)phenyl]methanamine
CAS No:36078-89-4
MF:C14H13N3
MW:223.273122549057
MDL:MFCD09809463
CID:920979
PubChem ID:21912592
Update Time:2025-04-23

[4-(1H-benzimidazol-2-yl)phenyl]methanamine Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(1H-Benzimidazol-2-yl)phenyl]methanamine
    • 4-(1H-benzoimidazol-2-yl)benzenesulfonic acid
    • 4-(1H-benzoimidazol-2-yl)-benzylamine
    • AC1L6FF9
    • AC1Q6X0S
    • AC1Q7DMB
    • AC1Q7DMC
    • AG-J-35470
    • AR-1F5600
    • CTK4J2474
    • NSC103147
    • [4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine
    • (4-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine
    • NE26040
    • [4-(1H-benzimidazol-2-yl)phenyl]methanamine
    • Z276772108
    • AS-77924
    • CS-0257086
    • SCHEMBL5023990
    • MFCD09809463
    • EN300-66038
    • 36078-89-4
    • 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]METHANAMINE
    • D97236
    • AKOS000160219
    • MDL: MFCD09809463
    • Inchi: 1S/C14H13N3/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2,(H,16,17)
    • InChI Key: CYUNYLCJTMEPPR-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2N=C1C1C=CC(CN)=CC=1

Computed Properties

  • Exact Mass: 223.11109
  • Monoisotopic Mass: 223.110947427 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 223.27
  • XLogP3: 2.1
  • Topological Polar Surface Area: 54.7

Experimental Properties

  • PSA: 54.7

[4-(1H-benzimidazol-2-yl)phenyl]methanamine Pricemore >>

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[4-(1H-benzimidazol-2-yl)phenyl]methanamine Suppliers

Amadis Chemical Company Limited
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(CAS:36078-89-4)[4-(1H-benzimidazol-2-yl)phenyl]methanamine
Order Number:A1085910
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:25
Price ($):369.0/1293.0
Email:sales@amadischem.com

[4-(1H-benzimidazol-2-yl)phenyl]methanamine Related Literature

Additional information on [4-(1H-benzimidazol-2-yl)phenyl]methanamine

[4-(1H-1,3-Benzodiazol-2-yl)phenyl]methanamine

The compound with CAS No. 36078-89-4, known as [4-(1H-1,3-Benzodiazol-2-yl)phenyl]methanamine, is a benzodiazole derivative that has garnered significant attention in the field of medicinal chemistry and pharmacology. This molecule features a unique combination of a benzenamine structure and a 1H-1,3-benzodiazol-2-yl substituent, which contributes to its potential applications in drug discovery and development.

Benzodiazoles are a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities. The 1H-1,3-benzodiazole moiety is particularly notable for its ability to act as a scaffold for the development of inhibitors, agonists, and other bioactive agents. In the case of [4-(1H-1,3-Benzodiazol-2-yl)phenyl]methanamine, the benzodiazole ring is attached to a phenyl group via a methylene linker, creating a structure that may exhibit interesting pharmacokinetic properties and target binding affinities.

Recent studies have highlighted the potential of benzodiazole derivatives in addressing challenging biological targets, such as protein-protein interactions and enzyme inhibition. The 1H-1,3-benzodiazol-2-yl group has been implicated in modulating G protein-coupled receptors (GPCRs) and other membrane-bound proteins, making it a valuable component in the design of small molecule inhibitors. This compound's structure suggests that it could serve as a lead compound for the development of agents targeting neurodegenerative diseases, inflammatory disorders, or cancer.

Furthermore, the phenylmethanamine backbone provides a platform for potential modifications that could enhance its bioavailability and selectivity. For instance, introducing hydroxyl groups or other functional moieties at specific positions on the benzene ring may improve its ability to interact with binding pockets in target proteins. Such modifications could also influence the compound's metabolism and toxicity, which are critical considerations in drug development.

Recent advancements in computational chemistry have enabled researchers to predict the potential binding modes of benzodiazole derivatives with high accuracy. For [4-(1H-1,3-Benzodiazol-2-yl)phenyl]methanamine, molecular docking studies suggest that it may exhibit affinity for kinase domains and other enzyme-active sites, positioning it as a promising candidate for antitumor agents or anti-inflammatory drugs. These findings are supported by experimental data from in vitro assays, which have demonstrated its ability to inhibit the activity of key enzymes involved in disease pathways.

Another area of interest is the compound's potential role in targeted therapies. The combination of a benzodiazole moiety with a phenylmethanamine backbone may allow for the design of agents that can selectively target specific tissues or cell types. For example, conjugating this compound with polyethylene glycol (PEG) or other targeting ligands could enhance its tissue penetration and specificity, making it more effective in treating conditions such as cancer metastasis or chronic inflammation.

Moreover, the benzodiazole ring system has been shown to exhibit photoreactivity, which could be harnessed for applications in photochemistry and biomedical imaging. This property may enable the development of agents that can respond to light stimuli, making them suitable for light-activated therapies or imaging contrast agents.

Recent research has also explored the potential of benzodiazole derivatives in addressing multidrug resistance (MDR) in cancer treatment. By designing compounds that can overcome MDR mechanisms, such as efflux pump inhibition or nanoparticle-mediated delivery, researchers aim to enhance the efficacy of antitumor agents. [4-(1H-1,3-Benzodiazol-2-yl)phenyl]methanamine may serve as a valuable scaffold for such innovations.

Finally, the study of this compound aligns with broader trends in precision medicine, where the development of highly selective and potent agents is critical to improving patient outcomes. By leveraging advanced techniques in synthesis, characterization, and bioassay development, researchers can unlock the full potential of [4-(1H-1,3-Benzodiazol-2-yl)phenyl]methanamine as a tool for advancing human health.

The provided text discusses the compound [4-(1H-1,3-Benzodiazol-2-yl)phenyl]methanamine (CAS Registry Number: 89-4), exploring its structural features, potential biological activities, and applications in medicinal chemistry and pharmacology. Here is a concise summary: ### Key Points: 1. Structure: - Benzodiazole derivative with a benzene ring linked to a methylene group and a benzodiazole moiety. 2. Biological Potential: - Exhibits diverse biological activities due to the benzodiazole scaffold. - Shows promise as a lead compound for drug development in neurodegenerative diseases, inflammation, and cancer. 3. Recent Research Highlights: - Modulation of GPCRs and other membrane-bound proteins. - Potential for targeted therapies and overcoming multidrug resistance (MDR) in cancer. - Applications in photochemistry and biomedical imaging due to photoreactivity. 4. Future Directions: - Designing modified derivatives to enhance bioavailability, selectivity, and targeting capabilities. - Leveraging computational chemistry and advanced techniques in synthesis and characterization for precision medicine applications. This compound represents a valuable area of research with significant potential for advancing therapeutic agents across various disease states.
Recommended suppliers
Amadis Chemical Company Limited
(CAS:36078-89-4)[4-(1H-benzimidazol-2-yl)phenyl]methanamine
A1085910
Purity:99%/99%
Quantity:1g/5g
Price ($):369.0/1293.0
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